molecular formula C13H19NO4 B5404026 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol

4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol

Cat. No.: B5404026
M. Wt: 253.29 g/mol
InChI Key: MHFZEZPIGAEEDN-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group, a furoyl group, and an azepanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furoyl Group: The furoyl group can be synthesized through the reaction of 2-methylfuran with an appropriate acylating agent under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Formation of the Azepanol Ring: The azepanol ring is formed through a cyclization reaction involving the furoyl and hydroxymethyl intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The furoyl group can be reduced to a furan ring.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol.

    Reduction: Formation of 4-(hydroxymethyl)-1-(2-methylfuran)-4-azepanol.

    Substitution: Formation of various substituted azepanol derivatives.

Scientific Research Applications

4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the furoyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-[(2-methyl-3-furoyl)amino]benzoic acid
  • 3-(4-hydroxyphenyl)-2-[(2-methyl-3-furoyl)amino]propanoic acid
  • Methyl (2-{4,5-dimethoxy-2-[(2-methyl-3-furoyl)amino]phenyl}ethyl)carbamate

Uniqueness

4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azepanol ring structure is particularly noteworthy, as it provides a scaffold for further functionalization and derivatization.

Properties

IUPAC Name

[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-10-11(3-8-18-10)12(16)14-6-2-4-13(17,9-15)5-7-14/h3,8,15,17H,2,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZEZPIGAEEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC(CC2)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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